molecular formula C13H13BrN2O4 B1438386 1-Boc-3-bromo-7-nitroindole CAS No. 914349-37-4

1-Boc-3-bromo-7-nitroindole

Cat. No. B1438386
CAS RN: 914349-37-4
M. Wt: 341.16 g/mol
InChI Key: RHYXXCHHJCQANV-UHFFFAOYSA-N
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Description

“1-Boc-3-bromo-7-nitroindole” is a chemical compound with the IUPAC name tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate . It has a molecular weight of 341.16 and its molecular formula is C13H13BrN2O4 .


Synthesis Analysis

The synthesis of 3-nitroindoles, which includes “1-Boc-3-bromo-7-nitroindole”, has been achieved under non-acidic and non-metallic conditions . The protocol involves an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . Trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This nitrate acts as an electrophilic nitrating agent for a variety of indoles .


Molecular Structure Analysis

The molecular structure of “1-Boc-3-bromo-7-nitroindole” is characterized by a pyrazole fused to a benzene ring . The average mass of the molecule is 341.157 Da and the monoisotopic mass is 340.005859 Da .


Physical And Chemical Properties Analysis

“1-Boc-3-bromo-7-nitroindole” is a solid compound . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Photorelease of Neuroactive Amino Acids : 1-Acyl-7-nitroindolines, a class including 1-Boc-3-bromo-7-nitroindole, are used for the rapid release of carboxylates upon flash photolysis in aqueous solutions. They are particularly effective for the rapid release of neuroactive amino acids like L-glutamate in biological experiments, which can activate neuronal glutamate ion channels (Papageorgiou, Ogden, & Corrie, 2004).

  • Synthesis of Nitroindoles : The compound plays a role in the synthesis of 2-nitroindoles. The C-2 lithiation of N-Boc-indoles, followed by reaction with dinitrogen tetroxide, yields 2-nitroindoles, which are important intermediates in organic synthesis (Jiang & Gribble, 2002).

  • Inhibition of Nitric Oxide Synthase : 3-bromo 7-nitro indazole, a related compound, has been shown to inhibit nitric oxide synthase enzyme activity in various tissues, suggesting that similar compounds might have biochemical applications (Bland-Ward & Moore, 1995).

  • Photorelease Mechanism Studies : 1-Acyl-7-nitroindolines, including 1-Boc-3-bromo-7-nitroindole, have been studied for their mechanisms of photorelease of carboxylic acids in solutions of varying water content. Understanding these mechanisms is crucial for their application in rapid release systems (Morrison, Wan, Corrie, & Papageorgiou, 2002).

  • DNA Fragment Synthesis : 7-Nitroindole derivatives, such as the ones related to 1-Boc-3-bromo-7-nitroindole, have been used as photochemical precursors for generating specific DNA fragments, demonstrating their utility in molecular biology (Kotera et al., 2000).

Safety and Hazards

The safety information for “1-Boc-3-bromo-7-nitroindole” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 3-bromo-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXXCHHJCQANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654344
Record name tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-37-4
Record name tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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